molecular formula C9H15NO3 B2730122 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- CAS No. 1631027-13-8

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-

Cat. No.: B2730122
CAS No.: 1631027-13-8
M. Wt: 185.223
InChI Key: XHWQDXCNSUIEBL-IEESLHIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- is a bicyclic organic compound featuring a fused oxa (oxygen) and aza (nitrogen) heteroatom system. Its core structure consists of a bicyclo[3.3.1]nonane scaffold with an acetic acid substituent at the 7-position in the endo configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and cardiovascular disorders . Its stereochemistry and functional group placement (e.g., carboxylic acid) influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7/h6-8,10H,1-5H2,(H,11,12)/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWQDXCNSUIEBL-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-, typically involves the following steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization in the presence of a catalyst.

    Functional Group Introduction: Once the bicyclic core is formed, functional groups such as the acetic acid moiety are introduced. This step may involve reactions like esterification or amidation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for the cyclization and functionalization steps, ensuring precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and scalability.

    Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 1638683-55-2

The unique bicyclic structure incorporates both oxygen and nitrogen atoms, which contributes to its diverse reactivity and biological activity.

Medicinal Chemistry

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid is primarily studied for its potential therapeutic applications:

  • Anticancer Activity : Research has indicated that derivatives of this compound can act as chemical probes for inhibiting B-cell lymphoma 6 (BCL6), a key transcriptional repressor in diffuse large B-cell lymphoma (DLBCL) . In vivo studies have shown modest efficacy in lymphoma xenograft models when administered orally, suggesting further optimization could enhance therapeutic outcomes .
  • Neurological Applications : The compound exhibits affinity for muscarinic receptors (M1-M5 subtypes), which are crucial for cognitive functions. It acts as an antagonist at these receptors, potentially modulating neurotransmitter release and activity in the central nervous system .

Biological Research

The compound's interactions with enzymes and receptors make it a valuable tool in biological research:

  • Enzyme Modulation : It has been explored for its ability to inhibit specific metabolic enzymes, which could lead to therapeutic applications in managing inflammatory conditions . The precise molecular targets and pathways involved are still under investigation.

Industrial Applications

In addition to its medicinal uses, 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid serves various roles in industrial processes:

  • Chemical Synthesis : The compound is utilized as a building block in synthesizing more complex molecules and specialty chemicals . Its unique structure allows for the development of novel materials with specific properties.

Case Study 1: Anticancer Efficacy

A study focused on the optimization of compounds targeting BCL6 revealed that derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonane exhibited significant inhibition of cell proliferation in DLBCL models when dosed appropriately . The pharmacokinetic profile indicated an increased half-life and reduced clearance rates, suggesting potential for sustained therapeutic effects.

Case Study 2: Neurological Modulation

Another investigation assessed the compound's effects on muscarinic receptor activity in vitro, demonstrating its capacity to modulate neurotransmitter release effectively . This research is pivotal for developing treatments for cognitive disorders.

Mechanism of Action

The mechanism by which 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-, exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous bicyclic derivatives, focusing on stereochemistry, substituents, and pharmacological relevance. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- C9H13NO3 171.19 7-endo acetic acid Intermediate for drug discovery
exo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid C14H23NO5 285.34 9-Boc protecting group, 7-exo acetic acid Synthetic intermediate; improved stability
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride C16H20ClNO3 309.79 9-benzyl, 7-carboxylic acid Enhanced lipophilicity
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives Varies ~250–350 Alkoxyalkyl/cyclopropanmethyl groups Broad biological activity (antimicrobial, antiviral)
7-(Pyrazin-2-yloxy)-3-oxa-9-azabicyclo[3.3.1]nonane trifluoroacetate C10H12F3N3O3 279.21 Pyrazinyl sulfonamide Non-opioid analgesic candidate

Key Comparative Insights

exo isomers (e.g., exo-9-Boc derivative) exhibit higher synthetic yields due to reduced steric hindrance during Boc deprotection .

Substituent Effects: Boc-protected analogs (e.g., endo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid) are preferred in peptide coupling reactions for improved solubility and stability . Benzyl groups (e.g., 9-benzyl derivative) increase lipophilicity (logP > 2), enhancing blood-brain barrier permeability .

Biological Activity: 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives demonstrate potent antimicrobial and antiviral activity, attributed to their dual nitrogen atoms facilitating DNA intercalation . Pyrazinyl sulfonamide derivatives (e.g., compound 26 in ) show promise as non-opioid analgesics, with IC50 values < 100 nM in pain receptor assays .

Synthetic Accessibility: The target compound’s synthesis typically involves cyclization of aminodiol precursors, while 3,7-diaza analogs require multi-step alkylation and cyclopropanation .

Biological Activity

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Chemical Name : 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-
  • CAS Number : 1631027-13-8
  • Molecular Formula : C9H15NO3
  • Molecular Weight : 185.22 g/mol

The biological activity of 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid is largely attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its bicyclic structure allows it to mimic natural substrates, facilitating binding to active sites of enzymes or receptors.

1. Antimicrobial Activity

Research has indicated that derivatives of bicyclic compounds similar to 3-Oxa-9-azabicyclo[3.3.1]nonane exhibit significant antimicrobial properties. For instance, studies have shown that certain azabicyclic compounds possess activity against a range of bacteria including Staphylococcus aureus and Bacillus subtilis.

CompoundMIC (µg/mL)Target Organisms
3-Oxa-9-azabicyclo[3.3.1]nonane64S. aureus
32B. subtilis

2. Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, particularly in the context of modulating neurotransmitter systems such as acetylcholine and serotonin pathways. Its structural similarity to known acetylcholinesterase inhibitors suggests potential use in treating neurodegenerative diseases.

3. Anti-inflammatory Properties

Recent studies have explored the compound's ability to inhibit specific enzymes involved in inflammatory processes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA can lead to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator.

Activity TypeIC50 (µM)
NAAA Inhibition0.042

Case Study 1: Synthesis and Biological Evaluation

A study published in the journal Organic & Biomolecular Chemistry reported on the synthesis of various azabicyclic compounds, including derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonane. The synthesized compounds were evaluated for their antimicrobial and anti-inflammatory activities, revealing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the SAR of azabicyclic compounds demonstrated that modifications at specific positions on the bicyclic ring significantly affected biological activity against various targets . This highlights the importance of structural optimization in enhancing the efficacy of these compounds.

Q & A

Q. Table 1. Synthesis Optimization for Bicyclo[3.3.1]nonane Derivatives

MethodYield (%)Purity (%)Key ConditionsReference
Double Mannich Condensation82–88>95HCl catalysis, RT, 24 h
Ru-Catalyzed Metathesis70–8590–95THF, 60°C, 12 h
Grignard Addition85–92>97PropargylMgBr, −78°C to RT

Q. Table 2. Stereochemical Outcomes Based on Substituent Size

Substituent at N-7Major Isomer (%)Method for AssignmentReference
Methylendo (88)XRD, NOESY
Benzylexo (92)MNDO Calculations, VCD
tert-Butylendo (95)Dynamic NMR (−40°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.